(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

描述

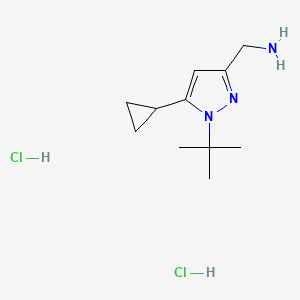

(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine dihydrochloride is a pyrazole-derived amine salt. Its structure comprises a pyrazole ring substituted with a tert-butyl group at the 1-position and a cyclopropyl group at the 5-position, with a methanamine side chain at the 3-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

属性

IUPAC Name |

(1-tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3.2ClH/c1-11(2,3)14-10(8-4-5-8)6-9(7-12)13-14;;/h6,8H,4-5,7,12H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIUCJGOTDRUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)CN)C2CC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl and cyclopropyl groups, and subsequent conversion to the methanamine derivative. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve efficient production on a large scale.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Pyrazole boronic esters are common intermediates in Suzuki couplings. For example, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1151802-22-0) reacts with aryl halides in the presence of Pd catalysts to form biarylpyrazole derivatives . Though the target compound lacks a boronate group, its primary amine could facilitate functionalization for cross-coupling.

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH (2:1), 80°C, 4.5h | 93% |

Amide Formation

The primary amine group in the compound can undergo acylation. For instance, tert-butyl 3-(4-boronate-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-35-4) forms sulfonamide derivatives via nucleophilic substitution . Similarly, the methanamine group here could react with sulfonyl chlorides or acyl chlorides.

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| Methanamine | Acetyl chloride | Acetylated pyrazole derivative | DCM, DIPEA, RT, 12h |

| Methanamine | 4-Fluorophenyl isocyanate | Urea-linked pyrazole | DMF, 50°C, overnight |

Cyclopropane Ring Functionalization

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Bromination | HBr/AcOH, 0°C → RT | Ring-opening to form dihalide |

| Epoxidation | mCPBA, CH₂Cl₂ | Cyclopropane → epoxide |

Deprotection and Salt Exchange

The dihydrochloride salt can be neutralized to free the amine. For example, tert-butyl 5-amino-3-cyclopropylpyrazole-1-carboxylate (CID 11356513) is deprotected using TFA to yield the free amine .

| Step | Reagent | Conditions | Result |

|---|---|---|---|

| Salt neutralization | NaOH (aq.) | RT, 1h | Free methanamine |

| Boc deprotection | TFA/DCM (1:1) | 0°C → RT, 2h | Deprotected pyrazole amine |

Heterocycle Modifications

The pyrazole ring itself can participate in electrophilic substitutions. For example, 3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CID 24865390) undergoes nitration at the 4-position under HNO₃/H₂SO₄ .

| Reaction Type | Reagent | Position Modified |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Pyrazole C4 |

| Sulfonation | ClSO₃H, DCM | Pyrazole C5 |

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 266.21 g/mol. Its structure features a tert-butyl group and a cyclopropyl moiety attached to a pyrazole ring, which contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride as an anticancer agent. Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) in vitro, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study:

In preclinical trials, this compound showed promise in reducing neuroinflammation in models of Alzheimer's disease, leading to improved cognitive function .

Pesticidal Properties

Research into the agricultural applications of this compound reveals its potential as a pesticide. Its unique structure allows it to interact effectively with biological targets in pests.

Data Table: Pesticidal Efficacy

Polymerization Initiator

The compound has been explored as a potential initiator for polymerization reactions due to its ability to generate radicals under specific conditions.

Case Study:

In experiments, this compound was used as an initiator for the polymerization of styrene, resulting in polymers with desirable thermal and mechanical properties .

作用机制

The mechanism of action of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogous dihydrochloride salts of heterocyclic methanamines, focusing on molecular structure, substituent effects, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

| Compound Name (Dihydrochloride Salts) | Molecular Formula | Molecular Weight | Core Heterocycle | Key Substituents | Notable Features |

|---|---|---|---|---|---|

| (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine | C₁₂H₂₂Cl₂N₃ | 289.23 g/mol | Pyrazole | Tert-butyl, cyclopropyl | High steric bulk, rigid conformation |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine | C₇H₁₁Cl₂FN₂O | 229.08 g/mol | Pyridine | Fluorine, ether linkage | Electronegative substituent, potential for halogen bonding |

| 1-(2-Propylpyrimidin-5-yl)methanamine | C₈H₁₅Cl₂N₃ | 224.13 g/mol | Pyrimidine | Propyl | Increased lipophilicity, planar aromatic system |

| 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine | C₉H₁₁Cl₂N₃O | 260.11 g/mol | Isoxazole | Pyridinyl | Oxygen-containing heterocycle, altered hydrogen-bonding capacity |

| (1-Cyclopropyl-2-methylbenzodiazol-5-yl)methanamine | C₁₂H₁₇Cl₂N₃ | 274.19 g/mol | Benzimidazole | Cyclopropyl, methyl | Larger aromatic system, enhanced planarity |

Key Comparative Insights

Core Heterocycle Differences Pyrazole (Target Compound): The pyrazole ring contains two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions. This contrasts with pyrimidine (two nitrogens in a six-membered ring) and isoxazole (oxygen-nitrogen heterocycle), which exhibit distinct electronic profiles .

Substituent Effects

- Tert-Butyl Group : The bulky tert-butyl substituent in the target compound provides steric hindrance, likely enhancing metabolic stability by shielding the core structure from enzymatic degradation. This contrasts with smaller groups like propyl () or methyl (), which offer less steric protection .

- Cyclopropyl vs. Fluorine : The cyclopropyl group introduces ring strain and conformational rigidity, whereas fluorine in ’s pyridine derivative enhances electronegativity and bioavailability through improved membrane permeability .

Salt Form and Solubility All compounds are dihydrochlorides except the hydrochloride salt in . Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, favoring in vitro applications. For example, the target compound’s dihydrochloride form may offer better dissolution properties than analogs like "(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride" () .

However, the tert-butyl and cyclopropyl groups may balance lipophilicity (LogP) and polar surface area, maintaining drug-like properties .

生物活性

(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its molecular formula is with a molecular weight of 266.21 g/mol . This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

- Reaction of cyclopropylamine with pyrazole derivatives : This reaction is often facilitated by catalysts and conducted under inert atmospheres to maintain stability.

- Industrial production : Large-scale processes may utilize batch or continuous flow techniques optimized for yield and purity, often employing crystallization and chromatography for purification .

The biological activity of this compound has been linked to its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor in various enzymatic pathways, potentially influencing cellular signaling mechanisms.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cell lines. Notably, its effects on cancer cell lines and viral infections have been investigated:

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as the vaccinia virus and Rift Valley fever virus in Vero cell cultures .

- Cytotoxicity : Studies indicate that related pyrazole derivatives can exhibit cytotoxic effects on tumor cells, although specific data on this compound's cytotoxicity remain limited.

Case Studies

Recent research highlights the potential therapeutic applications of this compound:

- Cardiovascular Applications : A patent discusses the use of novel heterocyclic compounds, including derivatives similar to this compound, for treating cardiovascular diseases .

- Anticancer Research : Investigations into related pyrazole compounds have revealed their ability to inhibit cancer cell proliferation, suggesting similar potential for this compound .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Study | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.21 g/mol |

| Potential Biological Activities | Antiviral, anticancer |

| In Vitro Assays | Significant activity against specific viruses |

| Case Study Focus | Cardiovascular and cancer therapies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。